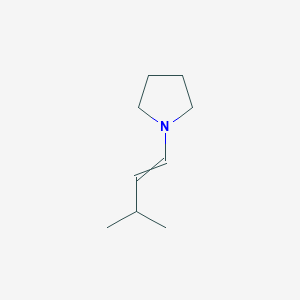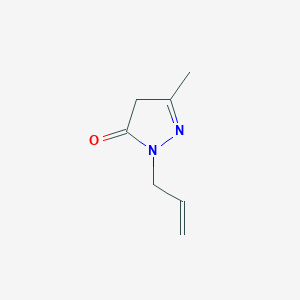
1-Methylpropylhydroxyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpropylhydroxyl amine can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.
Industrial Production Methods
Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .
Chemical Reactions Analysis
Types of Reactions
1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Primary amines
Substitution: Various substituted amines and halides
Scientific Research Applications
1-Methylpropylhydroxyl amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.
Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.
Comparison with Similar Compounds
1-Methylpropylhydroxyl amine can be compared with other similar compounds such as:
Butanamine: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-2-butanimine: A closely related compound with similar chemical properties but different reactivity due to the presence of an imine group.
N-Hydroxyethylamine: Another hydroxylamine derivative with different chain length and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
N-butan-2-ylhydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |
InChI Key |
LHYPXHNPQLMXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)


![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)

